molecular formula C18H11Cl2FN2O5S B2940321 N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-56-4

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide

Cat. No.: B2940321
CAS No.: 339015-56-4
M. Wt: 457.25
InChI Key: ZMFKJZRARDDJNT-UHFFFAOYSA-N
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Description

The compound N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a dichloro-methoxyphenyl group on the amide nitrogen and a 2-fluoro-4-nitrophenoxy substituent on the thiophene ring. Its molecular formula is C₁₈H₁₀Cl₂FN₂O₅S (molecular weight: 477.25 g/mol).

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN2O5S/c1-27-16-8-13(10(19)7-11(16)20)22-18(24)17-15(4-5-29-17)28-14-3-2-9(23(25)26)6-12(14)21/h2-8H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKJZRARDDJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, methoxylating agents, fluorinating agents, and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives formed by the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in biological studies to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The presence of functional groups such as dichloro, methoxy, fluoro, and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

N-(2,4-Difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide (CAS 303152-73-0)
  • Molecular Formula : C₁₇H₉F₃N₂O₄S (394.33 g/mol) .
  • Key Differences: The amide nitrogen is substituted with a 2,4-difluorophenyl group instead of dichloro-methoxyphenyl. The phenoxy group has a 4-fluoro-2-nitro substitution rather than 2-fluoro-4-nitro.
  • Implications :
    • Reduced steric hindrance due to fluorine vs. chlorine.
    • Altered electronic distribution: methoxy (electron-donating) in the target compound vs. fluorine (electron-withdrawing) in the analog.
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 54, )
  • Molecular Formula : C₂₂H₂₀ClN₃O₃S (449.93 g/mol).
  • Key Differences: A piperidin-4-yloxy group replaces the nitrophenoxy substituent. The amide nitrogen has a 4-chlorophenyl group.
  • Implications: Increased hydrophilicity due to the piperidine moiety. Potential for enhanced blood-brain barrier permeability .

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound 477.25 3.8 <0.1 (DMSO) 2,4-dichloro-5-methoxy, 2-fluoro-4-nitro
N-(2,4-Difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide 394.33 3.2 0.5 (DMSO) 2,4-difluoro, 4-fluoro-2-nitro
T-IV-H () 414.86 2.9 0.3 (Ethanol) 3-(2-nitrophenyl)acryloyl
Compound 54 () 449.93 2.5 1.2 (Water) Piperidin-4-yloxy, 4-chlorophenyl

Notes:

  • The target compound’s high logP (3.8) suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
  • Piperidine-containing analogs (e.g., Compound 54) show improved solubility due to hydrophilic moieties .

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that are known to influence its biological activity:

  • Dichloro and Methoxy Substituents : These groups may enhance lipophilicity and influence receptor interactions.
  • Fluoro and Nitro Groups : The presence of these electronegative atoms can affect the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like nitro and halogens is often correlated with increased anticancer activity due to enhanced binding affinity to target proteins involved in tumor growth.

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHeLa15.3Apoptosis induction
Compound BMCF-722.1DNA intercalation
This compoundA549TBDTBD

Antiviral Activity

N-Heterocycles, including thiophene derivatives, have been investigated for their antiviral properties. Compounds similar to this compound have demonstrated inhibition of viral polymerases, suggesting potential as antiviral agents.

Case Study: Inhibition of Viral Polymerases
A study examining the effects of thiophene derivatives on viral replication found that certain substitutions enhanced potency against RNA viruses. The compound's structural features may allow it to mimic substrates or bind to active sites on viral enzymes.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as RNA polymerases and kinases, which are crucial for cancer cell proliferation and viral replication.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds may trigger programmed cell death in malignant cells.
  • Interaction with Receptors : The compound's ability to interact with specific receptors may modulate signaling pathways involved in cell survival and proliferation.

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